molecular formula C6H4N2O8S B3065970 4-Hydroxy-3,5-dinitrobenzenesulphonic acid CAS No. 67329-16-2

4-Hydroxy-3,5-dinitrobenzenesulphonic acid

Cat. No. B3065970
CAS RN: 67329-16-2
M. Wt: 264.17 g/mol
InChI Key: ITLQEAMJQIBMBN-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dinitrobenzenesulphonic acid is a chemical compound with the molecular formula C6H4N2O8S . It has a molecular weight of 264.17 .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid contains a total of 21 bonds; 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 sulfonic (thio-/dithio-) acid .

Scientific Research Applications

Oxidative Stress and Inflammation Research

4-Hydroxy-3,5-dinitrobenzenesulphonic acid has been referenced in studies exploring oxidative stress and inflammation. For instance, it has been used in experimental models of inflammatory bowel disease (IBD). In a study by Di Paola et al. (2010), dinitrobenzene sulphonic acid was used to induce colitis in rats, and the effects of certain compounds on this condition were investigated. This research provided insights into potential treatments for IBD, demonstrating the utility of 4-hydroxy-3,5-dinitrobenzenesulphonic acid in inflammation and oxidative stress research (Di Paola et al., 2010).

Chemical Synthesis and Crystal Structure Analysis

The compound has also been involved in studies related to chemical synthesis and crystal structure analysis. For example, the synthesis and analysis of tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxypropane-1,1-diyl)-bis-phosphonate and its interactions with sodium ions and hydrogen bonds were studied by Reiss, Puhl, and Hägele (2018). Such studies contribute to the understanding of chemical reactions and molecular structures (Reiss, Puhl, & Hägele, 2018).

Protein Interaction Studies

In the field of biochemistry, 4-hydroxy-3,5-dinitrobenzenesulphonic acid has been used to study protein interactions. Hall, Trinder, and Givens (1973) employed it for determining available lysine in protein concentrates, enhancing the understanding of amino acid availability in animal feeds (Hall, Trinder, & Givens, 1973).

Electrocatalytic Determination in Biosensors

Moreover, it has been utilized in the development of biosensors. A study by Karimi-Maleh et al. (2014) discussed the creation of a biosensor using a modified electrode that included 4-hydroxy-3,5-dinitrobenzenesulphonic acid for the determination of glutathione and piroxicam. This highlights its role in enhancing electrochemical detection methods (Karimi-Maleh et al., 2014).

Safety And Hazards

The safety data sheet for similar compounds suggests that they can be harmful if swallowed, in contact with skin, or if inhaled . They may cause damage to organs through prolonged or repeated exposure . It’s recommended to avoid breathing dust, getting in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-hydroxy-3,5-dinitrobenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O8S/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13/h1-2,9H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLQEAMJQIBMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80986590
Record name 4-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-dinitrobenzenesulphonic acid

CAS RN

67329-16-2
Record name 4-Hydroxy-3,5-dinitrobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67329-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-dinitrobenzenesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067329162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dinitrobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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